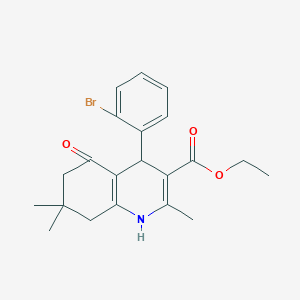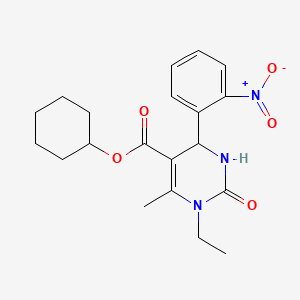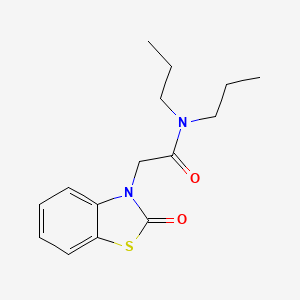![molecular formula C15H12BrN3O3S B5036303 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5036303.png)
3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the inhibition of protein kinase CK2. CK2 is a tetrameric enzyme composed of two catalytic subunits and two regulatory subunits. The catalytic subunits are responsible for the phosphorylation of target proteins, while the regulatory subunits regulate the activity of the catalytic subunits. 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide binds to the ATP-binding site of the catalytic subunit, preventing the phosphorylation of target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide are mainly related to its inhibition of protein kinase CK2. CK2 has been shown to regulate various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, the inhibition of CK2 by 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide can lead to the suppression of cancer cell proliferation, survival, and migration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in lab experiments are its high potency and selectivity for protein kinase CK2. It has been shown to have anticancer effects in various cancer cell lines, making it a promising candidate for cancer therapy. However, the limitations of using 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in lab experiments are its potential off-target effects and toxicity. Therefore, careful dose optimization and toxicity studies are required before using it in vivo.
Orientations Futures
The future directions of research on 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide include the development of more potent and selective CK2 inhibitors, the evaluation of its anticancer effects in vivo, and the identification of its downstream targets. Additionally, the combination of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide with other anticancer agents may enhance its therapeutic efficacy. Finally, the identification of biomarkers for CK2 inhibition may help to select patients who are most likely to benefit from this treatment.
Méthodes De Synthèse
The synthesis of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the reaction of 3-nitrophenyl isothiocyanate and 4-aminophenol in the presence of a base such as triethylamine. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt. The yield of this synthesis method is generally high, and the purity of the product can be easily confirmed by HPLC analysis.
Applications De Recherche Scientifique
3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been widely used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have anticancer effects. 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been used to study the role of CK2 in cancer cell proliferation, survival, and migration.
Propriétés
IUPAC Name |
3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S.BrH/c19-13-6-2-4-11(8-13)16-15-17-14(9-22-15)10-3-1-5-12(7-10)18(20)21;/h1-9,19H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMIJNJCJJLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5036226.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)


![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B5036300.png)


![N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5036322.png)